molecular formula C17H17N3O2S B5801546 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine

1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine

Cat. No. B5801546
M. Wt: 327.4 g/mol
InChI Key: ZABSOVBZDSYFEJ-UHFFFAOYSA-N
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Description

1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine, also known as NPC-15437, is a small molecule compound that has been extensively studied for its potential applications in various fields of research. This compound belongs to the family of piperazine derivatives and has a molecular weight of 371.4 g/mol. NPC-15437 has shown promising results in scientific research, particularly in the areas of neuroscience and cancer research.

Mechanism of Action

The mechanism of action of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been found to interact with various proteins, including G protein-coupled receptors, ion channels, and enzymes. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been shown to modulate the activity of these proteins, leading to the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects. In animal models, 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been found to increase the levels of various neurotransmitters, including dopamine and serotonin. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has also been found to reduce the levels of pro-inflammatory cytokines, leading to the reduction of inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for cellular and molecular studies. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine is also relatively stable and can be stored for extended periods without significant degradation. However, 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

For the study of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine include the development of analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine involves the reaction of 1-(3-nitrophenyl)thiourea and 4-phenylpiperazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate carbodiimide, which undergoes cyclization to form the final product. The synthesis of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been extensively studied for its potential applications in various fields of scientific research. In the field of neuroscience, 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
In the field of cancer research, 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been shown to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been found to induce apoptosis and inhibit the proliferation of cancer cells through the regulation of various signaling pathways.

properties

IUPAC Name

(3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-20(22)16-8-4-5-14(13-16)17(23)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABSOVBZDSYFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Nitrophenyl)carbonothioyl]-4-phenylpiperazine

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